molecular formula C16H14ClFN2O3 B2603234 N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 900001-11-8

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2603234
CAS No.: 900001-11-8
M. Wt: 336.75
InChI Key: CEKZSXQPLFFGRA-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide is an organic compound with the molecular formula C17H15ClFNO3 This compound is characterized by the presence of a chloro-fluorophenyl group and a methoxybenzyl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of Substituents: The chloro-fluorophenyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the coupling of the aromatic rings with the oxalamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The chloro-fluorophenyl group can interact with hydrophobic pockets in proteins, while the methoxybenzyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)glycinamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)urea

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for forming diverse interactions with biological targets.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c1-23-12-4-2-3-10(7-12)9-19-15(21)16(22)20-11-5-6-14(18)13(17)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKZSXQPLFFGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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